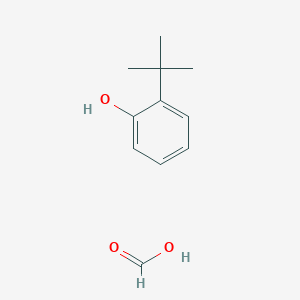

2-Tert-butylphenol;formic acid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

61417-90-1 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-tert-butylphenol;formic acid |

InChI |

InChI=1S/C10H14O.CH2O2/c1-10(2,3)8-6-4-5-7-9(8)11;2-1-3/h4-7,11H,1-3H3;1H,(H,2,3) |

InChI Key |

RIVAIFKLKXRDIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1O.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for 2 Tert Butylphenol

Established Synthetic Routes to 2-Tert-butylphenol (B146161)

The synthesis of 2-tert-butylphenol is primarily achieved through the alkylation of phenol (B47542). Various catalytic systems have been developed to control the regioselectivity and efficiency of this transformation.

Acid-Catalyzed Alkylation Methodologies

The most common method for preparing 2-tert-butylphenol is the acid-catalyzed alkylation of phenol using isobutene. wikipedia.orgvinatiorganics.com This electrophilic substitution reaction is typically catalyzed by Brønsted or Lewis acids. While effective, this method often yields a mixture of isomers, including the thermodynamically more stable 4-tert-butylphenol (B1678320) as a major product, alongside 2-tert-butylphenol and di-substituted products. wikipedia.org The reaction mechanism involves the protonation of isobutene to form the tert-butyl carbocation, which then attacks the electron-rich phenol ring. The choice of catalyst and reaction conditions plays a crucial role in determining the ratio of ortho to para isomers.

Heterogeneous Catalysis in 2-Tert-butylphenol Synthesis

To overcome the challenges associated with homogeneous acid catalysis, such as catalyst separation and corrosion, significant research has focused on heterogeneous catalysts. Solid acid catalysts, including zeolites, ion-exchange resins, and supported heteropolyacids, offer improved reusability and process efficiency. acs.orggoogle.com

For instance, the tert-butylation of phenol has been effectively carried out using H-Y zeolites, which can selectively produce 2,4-di-tert-butylphenol (B135424) in high yields. acs.orgacs.org The shape-selective nature of zeolites influences the product distribution; the pore structure of H-Y zeolites allows for the formation and diffusion of 2,4-di-tert-butylphenol, while inhibiting the formation of the bulkier 2,4,6-tri-tert-butylphenol. acs.org Another approach involves using a sulfonated polystyrene-polydivinylbenzene ion exchange resin, which can achieve high selectivity for 2-tert-butylphenol based on phenol conversion. vinatiorganics.com The use of supercritical carbon dioxide as a reaction medium with these solid catalysts has been shown to enhance catalytic performance and minimize coke formation, further improving the synthesis. acs.orgacs.orgcolab.ws

| Catalyst | Reaction Medium | Temperature (°C) | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| H-Y Zeolite | Supercritical CO₂ | 130 | 2,4-di-tert-butylphenol | 65 | acs.orgacs.org |

| Sc(OTf)₃/MCM-41 | Supercritical CO₂ | 130 | 2,4,6-tri-tert-butylphenol | 40 | acs.orgacs.org |

| Sulfonated Polystyrene-Polydivinylbenzene Resin | Not Specified | 95 | 2-tert-butylphenol | Up to 88% selectivity | vinatiorganics.com |

| Sulfonic acid functionalized polymer supported carbon composite | - | 100-160 | 4-tert-butylphenol | >99% conversion, 70-80% selectivity for para isomer | google.com |

Industrial Production Methods for Tert-butylphenols

On an industrial scale, the synthesis of tert-butylated phenols is a significant process for producing antioxidants and polymer additives. wikipedia.org The Friedel-Crafts alkylation of phenol with isobutene remains the core industrial method. wikipedia.org To achieve selective ortho-alkylation and produce 2,6-di-tert-butylphenol (B90309), a key antioxidant, catalysts such as aluminum phenoxide are employed. wikipedia.org The aluminum ion's coordination to the phenolic oxygen directs the alkylation preferentially to the ortho positions. wikipedia.org In contrast, the use of conventional Brønsted acids like sulfuric acid tends to favor the formation of 4-tert-butylphenol and 2,4-di-tert-butylphenol. wikipedia.orggloballcadataaccess.org

An alternative alkylating agent used in some industrial processes is methyl tertiary butyl ether (MTBE). google.com This process can operate under moderate conditions and offers high conversion rates, providing a route to tert-butyl phenols with high selectivity for the para-isomer when using specific solid acid catalysts. google.com

Functionalization and Derivatization Reactions of 2-Tert-butylphenol Scaffolds

The 2-tert-butylphenol core is a versatile platform for further chemical modification, enabling the synthesis of a wide range of valuable derivatives.

Electrophilic Aromatic Substitution Reactions on Tert-butylphenols

The reactivity of the 2-tert-butylphenol ring in electrophilic aromatic substitution is governed by the directing effects of the hydroxyl (-OH) and tert-butyl groups. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The tert-butyl group is also an ortho-, para-director, albeit a weaker activating group. stackexchange.com

In the case of 2-tert-butylphenol, the para position (C4) is highly activated by the hydroxyl group and is sterically accessible. The other ortho position (C6) is also activated but is sterically hindered by the adjacent bulky tert-butyl group. Consequently, electrophilic substitution on 2-tert-butylphenol, such as nitration or halogenation, is expected to occur predominantly at the C4 and C6 positions, with the C4 product often favored. For example, in the nitration of tert-butylbenzene, the para product is heavily favored over the ortho product due to steric hindrance. stackexchange.comlibretexts.org

| Isomer | Percentage (%) | Reference |

|---|---|---|

| ortho-nitro-tert-butylbenzene | 12 - 16 | stackexchange.comlibretexts.org |

| meta-nitro-tert-butylbenzene | 8 - 8.5 | stackexchange.comlibretexts.org |

| para-nitro-tert-butylbenzene | 75 - 79.5 | stackexchange.comlibretexts.org |

Oxidative Transformations of Substituted Phenols

Tert-butylated phenols, particularly those with substitution at the 2, 4, and 6 positions, are renowned for their antioxidant properties. wikipedia.orgnih.gov This activity stems from the ability of the phenolic hydrogen to be abstracted, forming a stable phenoxyl radical that can scavenge other radicals, thus terminating oxidative chain reactions.

The oxidation of 2,6-di-tert-butylphenol can be controlled to yield specific products. For instance, catalytic autoxidation with cobalt Schiff-base catalysts can be used for various transformations. rsc.org Furthermore, oxidative coupling reactions of 2,6-di-tert-butylphenol are employed in the synthesis of 4,4'-biphenol, a monomer for high-performance polymers. wikipedia.org The antioxidant capabilities are not limited to synthetic derivatives; 2,4-di-tert-butylphenol has been identified as a natural product in sweet potatoes with significant protective effects against oxidative stress. nih.gov

Reductive Pathways of Phenolic Derivatives

The reduction of 2-tert-butylphenol and its derivatives primarily involves the hydrogenation of the aromatic ring to yield corresponding cyclohexanol (B46403) or cyclohexanone (B45756) derivatives. These transformations are crucial for synthesizing valuable intermediates used in various industries, including fragrances and pharmaceuticals. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereoselectivity and chemoselectivity of the reduction.

One of the significant applications of reducing 2-tert-butylphenol is the synthesis of cis-2-tert-butylcyclohexanol. wikipedia.org This compound, upon acetylation, becomes a commercial fragrance. The hydrogenation of the phenol ring is a common strategy, and various catalytic systems have been developed to achieve high yields and specific diastereoselectivity. wikipedia.orgnih.gov

Catalytic hydrogenation of phenols can be directed to yield either cyclohexanols or cyclohexanones. For instance, palladium-based catalysts, often supported on carbon (Pd/C), are effective for the hydrogenation of phenols to a mixture of cyclohexane, cyclohexanol, and cyclohexanone in supercritical alcohol systems. atlantis-press.com In contrast, rhodium-based catalysts tend to favor the formation of cis-isomers of substituted cyclohexanols. nih.gov A trans-selective hydrogenation of phenols can be achieved using a heterogeneous palladium catalyst on an alumina (B75360) support, which is significant as arene hydrogenation typically yields the cis-product. nih.gov Nickel-based catalysts, such as Ni/SiO2-Al2O3 or Ni/CNT, have also been investigated for phenol hydrogenation, although they can sometimes promote side reactions like alkylation, depending on the reaction medium. atlantis-press.comresearchgate.net

The table below summarizes various catalytic systems employed for the hydrogenation of phenol and its derivatives, highlighting the reaction products and conditions.

| Catalyst | Substrate | Solvent/Conditions | Major Product(s) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Pd/Al₂O₃ | Phenol Derivatives | H₂ gas | trans-Cyclohexanols | Not specified | nih.gov |

| Rhodium-based catalysts | Phenol Derivatives | H₂ gas | cis-Cyclohexanols | Not specified | nih.gov |

| Pd/C | Phenol | Supercritical Ethanol, 300°C | Cyclohexane, Cyclohexanol, Cyclohexanone | >80% conversion in 40 min | atlantis-press.com |

| 20% Ni/CNT | Phenol | Isopropanol, 220°C, 60 min | Cyclohexanol | 95% yield | researchgate.net |

| Ruthenium on Al₂O₃ support | 4-tert-Butylphenol | Two-stage hydrogenation (1st stage Pd/Al₂O₃), 150-220°C, 150-300 bar | 4-tert-Butylcyclohexanol | High yield, predominantly trans-isomer | google.com |

Beyond the reduction of the aromatic ring, other reductive pathways for phenolic derivatives include the reduction of functional groups introduced onto the ring. For example, a nitroso group can be reduced to an amino group. This is demonstrated in the synthesis of 2,6-di-tert-butyl-4-aminophenol from 2,6-di-tert-butylphenol, which proceeds through a nitrosation step followed by reduction.

Transformations Involving the Tert-butyl Group in Phenolic Systems

The tert-butyl group in phenolic systems is not merely a passive substituent; it plays an active role in directing reactions and can itself be the site of transformation. Its bulky nature provides steric hindrance, which is often exploited to control regioselectivity in subsequent reactions. pearson.com One of the most significant transformations involving the tert-butyl group is its removal, a process known as de-tert-butylation.

This dealkylation is commonly achieved through a retro-Friedel-Crafts reaction. pearson.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in the presence of a tert-butyl acceptor molecule, like toluene (B28343) or phenol. researchgate.netchemicalforums.com The tert-butyl group's ability to be introduced and later removed makes it an excellent positional protecting group in organic synthesis. It can be used to block the reactive ortho or para positions of a phenol, allowing for selective functionalization at other sites. Once the desired modifications are complete, the tert-butyl group is cleaved to regenerate the free phenol. pearson.com

For instance, 2,6-di-tert-butylphenol can be alkylated at the C4-position using various alcohols in an iridium-catalyzed hydrogen-borrowing process. Following this, the tert-butyl groups at the C2 and C6 positions can be removed under retro-Friedel-Crafts conditions to yield the corresponding para-substituted phenol. researchgate.net This strategy allows for the synthesis of phenols that might be difficult to obtain through direct substitution methods.

The table below presents examples of transformations involving the tert-butyl group on phenolic rings, primarily focusing on its removal.

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| C4-Alkylated 2,6-di-tert-butylphenols | AlCl₃, Toluene | para-Substituted phenols | Good to excellent | researchgate.net |

| p-tert-Butylcalix[n]arenes | AlCl₃, Phenol, Toluene | Calix[n]arenes | Not specified | chemicalforums.com |

| 4-Benzyl-2,6-di-tert-butylphenol | AlCl₃, Toluene, 80°C, 15 min | 4-Benzylphenol | 93% | researchgate.net |

| 2,6-di-tert-butyl-4-(pyridin-3-ylmethyl)phenol | AlCl₃, Toluene, 80°C, 15 min | 4-(Pyridin-3-ylmethyl)phenol | 89% | researchgate.net |

The Friedel-Crafts alkylation to introduce the tert-butyl group is an equilibrium process. chemicalforums.com The forward reaction is favored by using an alkylating agent like tert-butyl chloride with a Lewis acid catalyst. pearson.com The reverse reaction (dealkylation) is driven by using a large excess of an acceptor solvent (like toluene) and a Lewis acid, which shifts the equilibrium towards the de-tert-butylated product. chemicalforums.com This reversibility is a key feature that underpins the utility of the tert-butyl group as a strategic tool in the synthesis of complex phenolic compounds.

Formic Acid As a Prominent Reagent in Contemporary Organic Synthesis

Formic Acid as a C1 Synthon in Organic Transformations

As a readily available and sustainable C1 source, formic acid offers an attractive alternative to toxic and gaseous carbon monoxide (CO) in various synthetic methodologies. researchgate.netacs.org It can be derived from the hydrogenation of carbon dioxide or through the processing of biomass, positioning it as a key player in green and sustainable chemistry. acs.orgresearchgate.net

Carbonylation Reactions Mediated by Formic Acid

Formic acid serves as an effective surrogate for carbon monoxide in a range of carbonylation reactions, providing a safer and more convenient route to valuable carbonyl compounds. researchgate.net These reactions often proceed under mild conditions, avoiding the need for high-pressure gaseous CO. researchgate.net The in situ generation of CO from formic acid has been successfully applied in various transformations, including the synthesis of aldehydes, ketones, and carboxylic acids. researchgate.net

For instance, palladium-catalyzed carbonylation reactions utilizing formic acid as the CO source have been developed for the synthesis of β,γ-unsaturated carboxylic acids from allylic alcohols and aurones from 2-iodophenol (B132878) and terminal alkynes. researchgate.net In these processes, additives like acetic anhydride (B1165640) can facilitate the decomposition of formic acid to generate CO. researchgate.net The use of specific ligands, such as bisphosphine ligands with large bite angles, has been shown to be crucial for achieving high chemo-, regio-, and stereoselectivity in these transformations. researchgate.net

The versatility of formic acid as a CO surrogate is further demonstrated in the synthesis of ketones through the sequential carbonylation of olefins. researchgate.net Additionally, formic acid and its derivatives can be seen as a liquid, storable form of carbon monoxide, with zeolites being identified as efficient catalysts for its decomposition to CO, making it a viable option for industrial-scale applications. researchgate.net

Formic Acid as a Hydrogen Donor in Transfer Hydrogenation

Transfer hydrogenation, a process that utilizes a donor molecule to transfer hydrogen to a substrate, offers a safer and more efficient alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas. acs.orgrsc.org Formic acid has gained significant attention as a hydrogen donor in these reactions due to its high hydrogen storage capacity, low cost, non-toxicity, and stability. rsc.orgsci-hub.se

The dehydrogenation of formic acid to produce hydrogen and carbon dioxide is a key step in these processes. researchgate.netrsc.org This transformation can be catalyzed by a variety of transition metal catalysts, with a focus on developing systems that favor dehydrogenation over the competing dehydration reaction, which produces carbon monoxide and can poison the catalyst. researchgate.netrsc.org

Catalytic transfer hydrogenation (CTH) using formic acid has been successfully applied to the reduction of a wide range of functional groups, including C=O, C=C, and C=N bonds in various unsaturated substrates. rsc.orgrsc.org Cp*Ir complexes, in particular, have shown significant promise as catalysts for these transformations. rsc.orgrsc.org The efficiency and selectivity of these reactions are often influenced by factors such as the catalyst system, solvent, and pH. rsc.org For example, some iridium-based catalysts have demonstrated high activity and can be recycled multiple times without significant loss of performance. rsc.org

Formic Acid as a Formylating Agent

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry, yielding important classes of compounds such as formamides and formate (B1220265) esters. wikipedia.org Formic acid is a widely used and effective reagent for these reactions. wikipedia.org

N-Formylation of Amine Substrates with Formic Acid

The N-formylation of amines to produce formamides is a crucial reaction in organic synthesis, as formamides are valuable intermediates in the production of pharmaceuticals and other fine chemicals. researchgate.net Formic acid serves as an efficient and often catalyst-free reagent for this transformation. acs.orgacs.orgtandfonline.com

The reaction mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of water. researchgate.nettandfonline.commdpi.com The reaction can often be carried out under neat (solvent-free) conditions, simply by heating a mixture of the amine and formic acid. nih.gov Various catalysts, such as indium, zinc oxide, and supported acid catalysts, can be employed to enhance the reaction rate and yield, particularly for less reactive or sterically hindered amines. mdpi.comnih.gov

The chemoselectivity of N-formylation with formic acid is a significant advantage. Primary amines can be selectively formylated in the presence of secondary amines, and amino groups can be formylated without affecting hydroxyl groups present in the same molecule. nih.gov

O-Formylation of Hydroxyl Compounds and Selective Reaction Control

The O-formylation of alcohols and phenols to produce formate esters is another important application of formic acid. researchgate.net Formate esters are valuable as fragrances, flavors, and protecting groups in organic synthesis. conicet.gov.ar

Similar to N-formylation, O-formylation can often be achieved under solvent-free conditions. researchgate.netcjcatal.com Various catalysts, including iodine and in situ generated iodine from Fe(NO₃)₃·9H₂O/NaI, have been shown to effectively catalyze the formylation of alcohols with formic acid at room temperature. researchgate.netcjcatal.com

A significant challenge in the formylation of molecules containing both hydroxyl and amino groups (alkanolamines) is achieving chemoselectivity. rsc.org However, methods have been developed to selectively achieve O-formylation over N-formylation. rsc.org For example, nickel(II) and copper(II) complexes with 8-hydroxyquinoline (B1678124) have been used as catalysts for the chemoselective O-formylation of alkanolamines at room temperature, achieving 100% selectivity. rsc.org It is important to note that under certain conditions, such as those used for neat N-formylation, O-formylation of phenols may not occur, demonstrating the possibility of chemoselective N-formylation. Conversely, concentrated formic acid has been shown to cause O-formylation of serine and threonine residues in proteins. nih.gov

Green Chemistry Approaches in Formylation using Formic Acid

The use of formic acid in formylation reactions aligns well with the principles of green chemistry. researchgate.net Formic acid itself can be derived from renewable resources, and many formylation procedures using formic acid are performed under solvent-free conditions, reducing waste and environmental impact. researchgate.net

The development of catalyst-free and solvent-free N-formylation methods represents a significant step towards more environmentally benign synthetic processes. tandfonline.com These methods offer high efficiency and simple work-up procedures, making them economically and environmentally attractive.

In the context of O-formylation, the use of catalysts that allow for reactions to occur at room temperature and under solvent-free conditions contributes to the greenness of the process. researchgate.netcjcatal.com Furthermore, the development of autocatalytic systems, where formic acid is produced in situ from CO₂, presents an innovative approach to sustainable O-formylation. conicet.gov.aracs.org This not only utilizes a greenhouse gas as a C1 building block but also generates the catalyst for the reaction, creating a highly efficient and environmentally friendly cycle. conicet.gov.aracs.org The use of reusable catalysts, such as supported acid catalysts and inorganic-ligand supported iron catalysts, further enhances the sustainability of these formylation reactions. nih.govrsc.org

Intermolecular Reactions and Mechanistic Investigations Involving 2 Tert Butylphenol and Formic Acid

Derivatization of 2-Tert-butylphenol (B146161) Utilizing Formic Acid-Derived Reagents

The derivatization of 2-tert-butylphenol can be achieved through formylation reactions, which introduce a formyl group (-CHO) onto the aromatic ring. These reactions typically proceed via electrophilic aromatic substitution, where the electron-rich phenoxide, formed from 2-tert-butylphenol, attacks a carbon-based electrophile derived from formic acid or its derivatives. The primary methods for such transformations include the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction, which utilize reagents considered to be derived from formic acid.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, a halomethyleniminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide donor such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.comwikipedia.org DMF is a derivative of formic acid. The reaction involves the electrophilic substitution of the activated aromatic ring of 2-tert-butylphenol. ijpcbs.com This method is known for being relatively mild and efficient for formylating reactive aromatic substrates. ijpcbs.com Studies on various phenols have shown that the reaction yields formyl derivatives, and the process can be catalyzed by micelle-forming surfactants. jocpr.com The general procedure involves preparing the Vilsmeier-Haack complex and then adding the phenol (B47542) substrate. After a period of reflux, the mixture is worked up with ice-cold water and neutralized to isolate the formylated product. jocpr.com

Another significant method for the ortho-formylation of phenols is the Reimer-Tiemann reaction. wikipedia.org The classic Reimer-Tiemann reaction utilizes chloroform (B151607) (CHCl₃) and a strong base, like sodium hydroxide, to generate dichlorocarbene (B158193) (:CCl₂) as the reactive electrophile. The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the resulting intermediate yields the ortho-hydroxybenzaldehyde. wikipedia.org While not directly using a formic acid derivative as the starting reagent, the introduced formyl group originates from a single carbon electrophile, conceptually linking it to formylation processes. The reaction is typically performed in a biphasic solvent system due to the poor solubility of hydroxides in chloroform. wikipedia.org

The Gattermann reaction, and its variant the Gattermann-Koch reaction, are other classical formylation methods. wikipedia.org The Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, is generally not applicable to phenol substrates. wikipedia.orgbyjus.com However, the Gattermann reaction, which uses hydrogen cyanide and HCl, can be adapted for phenols. thermofisher.com

Research into the formylation of substituted phenols provides insight into the expected outcomes for 2-tert-butylphenol. For instance, studies on the Vilsmeier-Haack formylation of various phenols using a DMF/SOCl₂ system have been conducted under different conditions, including conventional heating, microwave irradiation, and solvent-free grinding. ajrconline.org These studies indicate that formyl derivatives can be obtained in good yields, with solvent-free methods often providing superior results in shorter reaction times. ajrconline.org

The following table summarizes findings from formylation reactions on substituted phenols, which serve as a reference for the derivatization of 2-tert-butylphenol.

Research on Phenol Formylation Reactions

| Substrate | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |

| Phenols | Vilsmeier-Haack | DMF, SOCl₂, Dichloroethane (DCE), Reflux 4-5h | Formyl derivative | Fairly good | jocpr.com |

| Phenols | Vilsmeier-Haack | DMF, SOCl₂, Mortar & Pestle, 20-30 min, RT | Formyl derivative | Good | ajrconline.org |

| Phenols | Vilsmeier-Haack | DMF, SOCl₂, Microwave, 30 sec - 1 min | Formyl derivative | Good | ajrconline.org |

| 4-tert-butylphenol (B1678320) | Ortho-formylation | Paraformaldehyde, Et₃N, MgCl₂, Acetonitrile, Reflux 3h | 5-tert-butyl-2-hydroxybenzaldehyde | 83% | chemspider.com |

| Phenol | Reimer-Tiemann | Chloroform (CHCl₃), Strong base (e.g., NaOH) | Salicylaldehyde (ortho-hydroxybenzaldehyde) | - | wikipedia.org |

Catalytic Methodologies for Systems Involving 2 Tert Butylphenol and Formic Acid

Homogeneous Catalysis in Phenol (B47542) Transformations

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of catalyst activity and selectivity due to the absence of mass transfer limitations. wikipedia.org This type of catalysis is widely applied in transformations of phenolic compounds.

Protons themselves can act as pervasive homogeneous catalysts, particularly in aqueous solutions where water can self-ionize. wikipedia.org An example of this is acid-catalyzed Friedel-Crafts alkylation. In near-critical water at elevated temperatures (e.g., 275 °C), the increased concentration of hydronium ions can catalyze the reaction of phenol with tert-butyl alcohol to yield products such as 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320), eliminating the need for traditional, often corrosive, acid catalysts like aluminum chloride. mdpi.com

Transition metal complexes are also key players in the homogeneous catalysis of phenol transformations. wikipedia.org Reactions such as hydroformylation, which adds a formyl group and a hydrogen atom across a double bond, are almost exclusively conducted with soluble rhodium and cobalt complexes. wikipedia.org While not a direct transformation of the phenol ring itself, the principles apply to unsaturated side chains that may be present on phenolic compounds. Formic acid is known for its high reactivity with phenols, readily forming phenyl formate (B1220265), a reaction that can be a crucial step within broader catalytic cycles for formylation or as a starting point for other transformations. researchgate.net

Heterogeneous Catalysis in Reactions of Tert-butylphenols

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and recycling. wikipedia.org They are extensively studied for reactions involving phenols and their derivatives, including tert-butylphenols.

A significant application involving formic acid is its use as an in-situ hydrogen donor for the hydrodeoxygenation (HDO) of phenol, a model compound for bio-oil. researchgate.net In these systems, formic acid decomposes to produce H₂, which is then used for the hydrogenation reaction. Studies on palladium (Pd) catalysts supported on various materials have shown that the choice of support is critical to the catalyst's activity. The performance for the deoxygenation of phenol using formic acid was found to follow a specific order, with silica (B1680970) (SiO₂) being the most effective support due to its favorable pore structure, large specific surface area, and the presence of Brønsted acid sites. researchgate.net However, competitive adsorption between formic acid molecules and phenol on a single Pd site can sometimes reduce catalyst activity. researchgate.net

Table 1: Activity of Various Supported Pd Catalysts in the Deoxygenation of Phenol Using Formic Acid as a Hydrogen Donor This table is based on research findings that ranked catalyst performance for the hydrodeoxygenation of phenol. researchgate.net

| Catalyst Support | Relative Activity Ranking |

| SiO₂ | 1 (Highest) |

| MCM-41 | 2 |

| CA (Carbon Aerogel) | 3 |

| Al₂O₃ | 4 |

| HY (Y-type Zeolite) | 5 (approx.) |

| ZrO₂ | 5 (approx.) |

| CW | 5 (approx.) |

| HSAPO-34 | 6 |

| HZSM-5 | 7 (Lowest) |

The alkylation of phenol to produce tert-butylphenols is a classic acid-catalyzed reaction where heterogeneous catalysts are employed. mdpi.com Solid acid catalysts, including zeolites like H-Y and mesoporous materials such as Al-MCM-41, are used. mdpi.comcolab.wsepa.gov The selectivity towards different isomers (e.g., 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol) is influenced by the nature of the acidic sites on the catalyst, as well as reaction conditions. mdpi.com For instance, H-Y zeolites can provide a reaction environment that favors the formation of 2,4-di-tert-butylphenol (B135424). colab.wsepa.gov

Furthermore, the selective hydrogenation of phenols to produce cyclohexanones is another area where heterogeneous catalysts are crucial. Palladium nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C₃N₄) have demonstrated high activity and selectivity for this transformation in aqueous media without requiring additives. acs.org

Organocatalysis and Biocatalysis in Phenolic and Formylation Chemistry

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis for phenolic and formylation chemistry.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A notable development is the creation of "electrostatically tuned phenols" (ETPs) as efficient organocatalysts. rsc.org By incorporating a charged α-alkylammonium group onto a phenol scaffold, these catalysts can effectively facilitate the transfer hydrogenation of N-arenes using a Hantzsch ester as the hydride source. rsc.org Kinetic studies have revealed that such charged catalysts can be significantly faster than their uncharged counterparts. rsc.org The formylation of phenols, a key reaction for producing salicylaldehydes, can be achieved using organocatalytic systems, such as a mixture of paraformaldehyde, magnesium chloride, and triethylamine, which shows high ortho-selectivity. researchgate.netorgsyn.org

Biocatalysis employs enzymes as natural catalysts, offering high specificity and operation under mild conditions. mdpi.com Enzymes like oxidoreductases (tyrosinase, laccase) are used for the sustainable oxidation of phenolic compounds. mdpi.com Other enzymes, such as hydroxybenzoic acid (de)carboxylases, catalyze the reversible carboxylation of phenols, representing a biocatalytic parallel to the industrial Kolbe-Schmitt reaction. tuhh.deacs.org This enzymatic process can exhibit high regioselectivity, for instance, forming o-hydroxybenzoic acid derivatives from phenols. acs.org Additionally, ene-reductase enzymes have been developed to catalyze the aromatization of cyclohexanones into phenols, providing a green and efficient route to these valuable aromatic compounds. chemistryviews.org

Catalyst Design and Engineering for Enhanced Selectivity and Efficiency

The design and engineering of catalysts are critical for improving the selectivity and efficiency of reactions involving 2-tert-butylphenol and formic acid.

In heterogeneous catalysis, the choice of support material plays a pivotal role. For the hydrodeoxygenation of phenol using formic acid, a silica (SiO₂) support for palladium (Pd) provides superior performance due to its high surface area and acidic properties, which favor the reaction. researchgate.net In contrast, supports like HZSM-5 show lower activity. researchgate.net The spatial constraints within catalyst pores are also a key design element. H-Y zeolites, for example, have pores that allow for the formation and diffusion of 2,4-di-tert-butylphenol but restrict the formation of the bulkier 2,4,6-tri-tert-butylphenol. colab.wsepa.gov

In the realm of biocatalysis, enzymes can be engineered for specific applications. Wild-type enzymes can be modified to create engineered strains that can synthesize a broader range of substituted phenolic compounds. chemistryviews.org The development of enzymatic counterparts to industrial processes, like the Kolbe-Schmitt synthesis, is a major goal to achieve more efficient CO₂ utilization. tuhh.de

For organocatalysis, catalyst design focuses on modulating the electronic and steric properties of the catalyst molecule. The development of electrostatically tuned phenols (ETPs) demonstrates how introducing a charged group can dramatically enhance catalytic activity in transfer hydrogenation reactions by influencing the reaction environment. rsc.org This principle of tuning a catalyst's electronic properties is a powerful strategy for enhancing efficiency and controlling reaction outcomes. rsc.org

Advanced Spectroscopic and Computational Approaches in Characterizing and Predicting Reactivity

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

A suite of advanced spectroscopic techniques is indispensable for the detailed structural characterization of 2-tert-butylphenol (B146161) and formic acid, as well as for real-time monitoring of their potential reactions. These methods provide insights into molecular structure, functional groups, and the changes that occur during a chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the chemical structure of organic molecules. researchgate.net In the context of 2-tert-butylphenol, ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons, the hydroxyl proton, and the highly shielded protons of the tert-butyl group. The chemical shifts and splitting patterns of the aromatic protons provide information about their substitution pattern on the benzene (B151609) ring. mdpi.com The hydroxyl proton signal is often broad and its chemical shift can be sensitive to solvent and concentration, a characteristic that can be exploited to study hydrogen bonding interactions with formic acid. mdpi.com The addition of deuterium (B1214612) oxide (D₂O) can be used to identify the O-H proton signal, as it will undergo rapid exchange and disappear from the spectrum. mdpi.com ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule, with characteristic chemical shifts for the aromatic carbons, the carbons of the tert-butyl group, and the carbon bearing the hydroxyl group. researchgate.net

Infrared (IR) Spectroscopy is particularly adept at identifying functional groups. The IR spectrum of 2-tert-butylphenol exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. mdpi.comacs.org The broadness of this peak is a result of hydrogen bonding. mdpi.com Sharp peaks in the aromatic region (around 1500-1600 cm⁻¹) are indicative of the benzene ring. mdpi.com For formic acid, a very broad O-H stretching band is observed from 2500-3300 cm⁻¹, and a strong C=O stretching absorption appears around 1700 cm⁻¹. springernature.com When monitoring a reaction between 2-tert-butylphenol and formic acid, changes in the positions and shapes of these characteristic bands can provide evidence of bond formation or breaking. For instance, the formation of an ester would lead to the appearance of a new C=O stretching band at a different frequency.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. In the mass spectrum of 2-tert-butylphenol, the molecular ion peak would be observed, along with characteristic fragment ions resulting from the loss of a methyl group or the entire tert-butyl group. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing reaction mixtures and identifying products and byproducts. mdpi.commdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for less volatile or thermally labile compounds, with techniques like Atmospheric Pressure Chemical Ionization (APCI) enhancing the sensitivity for certain phenolic compounds. sielc.com

UV-Visible (UV-Vis) Spectroscopy can be used to study compounds containing chromophores, such as the aromatic ring in 2-tert-butylphenol. The UV spectrum of 2-tert-butylphenol shows absorption maxima that can be useful for quantitative analysis and for monitoring reactions that involve changes in the electronic structure of the aromatic ring. google.com

| Spectroscopic Technique | 2-tert-butylphenol: Key Spectral Features | Formic Acid: Key Spectral Features | Application in Reaction Monitoring |

| ¹H NMR | Aromatic protons (δ ~6.7-7.3 ppm), Hydroxyl proton (broad, variable δ), tert-butyl protons (δ ~1.4 ppm) mdpi.com | Carboxyl proton (δ ~8.0 ppm), Formyl proton (δ ~8.2 ppm) | Changes in chemical shifts, appearance/disappearance of signals indicating formation of new species. |

| ¹³C NMR | Aromatic carbons (δ ~115-155 ppm), tert-butyl carbons (δ ~30, 34 ppm) researchgate.net | Carbonyl carbon (δ ~165 ppm) | Appearance of new carbon signals (e.g., ester carbonyl). |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), Aromatic C-H and C=C stretches mdpi.comacs.org | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (~1700 cm⁻¹) springernature.com | Monitoring changes in the O-H and C=O regions to track consumption of reactants and formation of products. |

| Mass Spectrometry | Molecular ion peak, fragmentation (loss of CH₃, C(CH₃)₃) mdpi.com | Molecular ion peak, fragmentation (loss of OH, CHO) | Identification of products and intermediates in the reaction mixture. |

| UV-Vis Spectroscopy | Absorption maxima due to the phenolic chromophore google.com | Monitoring changes in the concentration of reactants or products if they have distinct UV-Vis spectra. |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the reactivity of chemical systems at the molecular level. These computational approaches provide detailed insights into reaction mechanisms, energetics, and the subtle interplay of forces that govern chemical transformations.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. This allows for the detailed elucidation of reaction mechanisms, including the identification of transient intermediates and, crucially, the transition state structures. caltech.eduusda.gov The transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. quantumatk.comyoutube.com By calculating the geometry and energy of the transition state, researchers can gain a fundamental understanding of how the reaction proceeds. For the reaction of 2-tert-butylphenol with formic acid, DFT could be used to explore different possible pathways, such as esterification at the hydroxyl group or electrophilic attack on the aromatic ring, and determine the most favorable mechanism.

Prediction of Thermochemical and Kinetic Profiles for Phenolic Reactions

A significant advantage of DFT is its ability to predict the thermochemical and kinetic profiles of reactions. bohrium.com By calculating the energies of reactants, products, and transition states, key thermodynamic quantities such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction can be determined. researchgate.net This information indicates whether a reaction is energetically favorable.

Furthermore, Transition State Theory (TST) can be combined with DFT calculations to predict reaction rate constants. quantumatk.comnih.gov The energy barrier of the reaction, which is the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate. quantumatk.com DFT calculations have been successfully used to study the kinetics of various phenolic reactions, including alkylation and oxidation. rsc.orgunivsul.edu.iqacs.org For the 2-tert-butylphenol and formic acid system, DFT could predict the activation energies for different potential reaction pathways, providing a quantitative measure of their relative rates.

| Computational Parameter | Significance in Reactivity Prediction | Example Application to 2-tert-butylphenol/Formic Acid System |

| Transition State Geometry | Provides a snapshot of the molecular arrangement at the point of highest energy during the reaction. quantumatk.com | Determining the structure of the intermediate complex leading to ester formation. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; a lower Ea corresponds to a faster reaction. quantumatk.com | Comparing the activation energies for O-acylation versus C-acylation to predict the major product. |

| Reaction Enthalpy (ΔH) | The net energy change of a reaction (heat absorbed or released). researchgate.net | Determining if the esterification reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction under constant temperature and pressure. youtube.com | Predicting whether the formation of the ester is a spontaneous process. |

Chromatographic and Separation Techniques for Reaction Mixture Analysis and Product Purification

Following a chemical reaction, the resulting mixture typically contains unreacted starting materials, the desired product(s), and various byproducts. Chromatographic and separation techniques are essential for both analyzing the composition of this mixture and for isolating and purifying the target compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information about the components of a reaction mixture. mdpi.comgoogle.com For the analysis of a reaction involving 2-tert-butylphenol, GC would be suitable for monitoring the disappearance of the starting material and the appearance of products, provided they are sufficiently volatile and thermally stable. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is widely used for the separation, identification, and quantification of a broad range of compounds, including those that are not suitable for GC analysis. springernature.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used for the analysis of phenolic compounds. sielc.comresearchgate.net By carefully selecting the column and mobile phase composition, it is possible to achieve excellent separation of 2-tert-butylphenol from potential products and byproducts.

For the purification of reaction products on a larger scale, preparative HPLC and column chromatography are the methods of choice. mdpi.comlabcompare.comyoutube.com Preparative HPLC utilizes larger columns and higher flow rates to isolate significant quantities of a specific compound from a mixture. labcompare.com Column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a widely used and scalable purification technique in organic synthesis. researchgate.netwpmucdn.com The choice of the stationary phase and the eluting solvent system is critical for achieving effective separation of the desired product from the reaction mixture. For phenolic compounds, both normal-phase and reverse-phase column chromatography can be employed. researchgate.net Other techniques like dissociation-extraction, which exploits differences in the acidity of phenolic compounds, can also be used for their separation. google.comquora.com

| Technique | Principle of Separation | Application to 2-tert-butylphenol/Formic Acid Reaction |

| Gas Chromatography (GC) | Partitioning between a stationary phase and a mobile gas phase based on volatility and polarity. researchgate.net | Analysis of volatile components in the reaction mixture. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary phase and a liquid mobile phase under high pressure. springernature.com | Analysis and quantification of reactants and products. |

| Preparative HPLC | HPLC on a larger scale for the isolation of pure compounds. labcompare.com | Purification of the main reaction product. |

| Column Chromatography | Adsorption onto a solid stationary phase and elution with a liquid mobile phase. youtube.com | Scalable purification of reaction products. |

| Dissociation-Extraction | Separation based on differences in the acidity of compounds. google.comquora.com | Separation of unreacted 2-tert-butylphenol from less acidic products. |

Emerging Research Themes and Future Perspectives for 2 Tert Butylphenol;formic Acid Systems

Development of Novel Synthetic Pathways and Derivatized Products

The industrial synthesis of 2-tert-butylphenol (B146161) and its derivatives is a cornerstone of the production of antioxidants, stabilizers, and other specialty chemicals. wikipedia.org The primary method for its production is the Friedel-Crafts alkylation of phenol (B47542) with isobutene. wikipedia.orgorganic-chemistry.org This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid catalyst is typically employed to facilitate the attachment of the tert-butyl group to the phenol ring. wikipedia.orgmt.com

A significant focus of research in this area is the development of more efficient and selective catalytic systems. For instance, aluminum phenoxide is used industrially to catalyze the ortho-alkylation of phenol with isobutene to produce 2,6-di-tert-butylphenol (B90309). wikipedia.org The use of a strong Lewis acid like the Al³⁺ ion is crucial for achieving selective ortho-alkylation; conventional Brønsted acids tend to favor the formation of 2,4-di-tert-butylphenol (B135424). wikipedia.org Research has also explored the use of other catalysts, such as phenyloxyorthotertbutylphenoxyhydroaluminum acid, which has been shown to increase the yield of 2,6-di-tert-butylphenol to 80% by weight under atmospheric pressure. google.com

The derivatization of 2-tert-butylphenol leads to a wide range of valuable products. For example, hydrogenation of 2-tert-butylphenol yields cis-2-tert-butylcyclohexanol, which is a precursor to commercial fragrances. nih.govwikipedia.org Furthermore, 2,6-di-tert-butylphenol is a precursor to more complex antioxidants like Irganox 1098, which is synthesized via the Michael addition of methyl acrylate. wikipedia.org Other derivatives, such as 2-amino-4-tert-butylphenol, are important intermediates for dyes and are prepared from p-tert-butylphenol through an azo-cracking reduction method. google.com The synthesis of 2,6-di-tert-butyl-4-aminophenol has also been reported, involving the nitrosation and reduction of 2,6-di-tert-butylphenol. google.com

Synthesis and Derivatization of 2-Tert-butylphenol

| Product | Starting Material(s) | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butylphenol | Phenol, Isobutylene | Phenyloxyorthotertbutylphenoxyhydroaluminum acid | 80% by weight | google.com |

| 2,4-di-tert-butylphenol | Phenol, Isobutylene | Transition metal oxide doped molecular sieve | Selectivity up to 80.23% | google.com |

| cis-2-tert-butylcyclohexanol | 2-tert-butylphenol | Hydrogenation catalysts | - | nih.govwikipedia.org |

| 2-amino-4-tert-butylphenol | p-tert-butylphenol, Aniline | Azo-cracking reduction | 95-98% (coupled reaction) | google.com |

| 2,6-di-tert-butyl-4-nitrosophenol | 2,6-di-tert-butylphenol, Sodium Nitrite | Sulfuric acid | 90.19% | google.com |

Exploration of Sustainable and Green Chemistry Applications

The principles of green chemistry are increasingly being applied to the synthesis of both 2-tert-butylphenol and formic acid, aiming to reduce the environmental impact of their production. acs.orgmdpi.com For the alkylation of phenols, research has focused on developing environmentally friendly catalysts and reaction conditions. mdpi.comrsc.org

One approach to greener synthesis of tert-butylated phenols is the use of recyclable catalysts. Ionic liquids, such as 1H-imidazole-1-acetic acid tosilate, have been shown to be efficient and recyclable catalysts for the alkylation of phenol with tert-butyl alcohol. acs.org Deep eutectic solvents have also been explored, enabling high conversion of tert-butyl alcohol at a mild temperature of 30°C. acs.org Furthermore, the use of solid acid catalysts like zeolites and MCM-41-supported heteropolyacids in supercritical carbon dioxide has demonstrated superior performance compared to traditional liquid-phase reactions. acs.org Supercritical CO₂ acts as a reaction medium that enhances the solubility of reactants and products while minimizing the formation of coke, a common issue that deactivates catalysts. acs.org

The sustainable production of formic acid is another key area of research. nih.gov Traditionally produced from fossil fuels, new methods are being developed to synthesize formic acid from renewable resources like biomass and carbon dioxide. nih.govresearchgate.netvupas.eu Formic acid is a major byproduct of biorefinery processing and is considered a versatile and non-toxic C1 feedstock. cjcatal.comccspublishing.org.cn The conversion of CO₂ into formic acid through direct electrochemical conversion is a promising route, offering a carbon-neutral alternative to fossil fuel-based production. voltachem.com This process uses electricity, ideally from renewable sources, to convert water into hydrogen, which then reacts with CO₂ to produce formic acid. voltachem.com Formic acid itself is a valuable reagent in green chemistry, serving as a safe and biodegradable alternative to more hazardous substances in various chemical transformations. cjcatal.comccspublishing.org.cnresearchgate.netresearchgate.net

Green Chemistry Approaches in Synthesis

| Compound | Green Approach | Catalyst/Method | Key Advantage(s) | Reference |

|---|---|---|---|---|

| tert-butylphenol | Recyclable catalyst | Ionic liquid ([HIMA]OTs) | Efficient and easily recyclable | acs.org |

| tert-butylated phenols | Green solvent | Supercritical CO₂ | Reduced coke formation, enhanced solubility | acs.org |

| Formic acid | Renewable feedstock | Biomass hydrolysis/oxidation | Sustainable production from renewable resources | nih.govresearchgate.netvupas.eu |

| Formic acid | CO₂ utilization | Direct electrochemical conversion of CO₂ | Carbon-neutral production | voltachem.com |

Integration with Biomimetic Synthetic Strategies

Biomimetic synthesis is a field of chemistry that draws inspiration from biological processes to design and execute chemical reactions. wikipedia.org This approach aims to mimic the efficiency and selectivity of enzymes and natural synthetic pathways to create complex molecules. wikipedia.org While direct biomimetic synthesis of 2-tert-butylphenol using formic acid is not widely reported, the principles of biomimetic chemistry are relevant to the synthesis of phenols and the utilization of formic acid.

Nature provides examples of organisms that produce 2,4-di-tert-butylphenol, a derivative of 2-tert-butylphenol. nih.govresearchgate.net This compound has been isolated from various bacteria, fungi, and plants. nih.govthaiscience.info The existence of these natural sources suggests that biosynthetic pathways for such molecules exist, which could serve as a blueprint for developing novel synthetic strategies. The study of how these organisms synthesize 2,4-di-tert-butylphenol could lead to the discovery of new biocatalysts or biomimetic catalysts that can perform similar transformations under mild conditions. thaiscience.info

The synthesis of phenols from polyketones is an area where biomimetic approaches have been successfully applied. nih.gov For example, the cyclization of polyketones to form arylpyrones and naphthapyrones has been achieved in a manner that mimics proposed in vivo enzymatic reactions. nih.gov Similarly, the development of synthetic polyphenols is often inspired by the self-assembly mechanisms of natural phenolic building blocks like catechol and gallol. mdpi.com

Formic acid, as a simple organic molecule, also plays a role in green and sustainable chemistry, which aligns with the ethos of biomimetic synthesis. cjcatal.com Its production from biomass and CO₂ mirrors natural carbon cycles. nih.govresearchgate.netvoltachem.com Furthermore, its use as a versatile and non-toxic reagent in chemical synthesis is in line with the principles of creating environmentally benign chemical processes. cjcatal.comccspublishing.org.cnresearchgate.netresearchgate.net The biomimetic synthesis of oligostilbenes, a class of plant polyphenols, has been achieved through various methods, including enzyme-induced oxidative coupling and acid-catalyzed cyclization, showcasing the potential for mimicking natural synthetic routes to create complex phenolic compounds. magtech.com.cn Anodic oxidative coupling, a sustainable alternative to traditional oxidants, has been successfully used in the biomimetic total synthesis of (-)-galanthamine, highlighting the potential of electrochemistry in mimicking biological redox processes. researchgate.net

Unexplored Reactivity and Catalytic Phenomena in Combined Systems

The combined use of 2-tert-butylphenol and formic acid in a single reactive system represents a largely unexplored area of chemical research. While each compound has been studied extensively in its own right, their potential synergistic effects and novel reactivity when brought together remain to be fully investigated.

Research into the catalytic synthesis of tert-butylated phenols has revealed a variety of effective catalytic systems. google.com These include high molecular weight polymers with perfluorobutylsulfonimide side chains, which act as strong protonic acid catalysts. google.com These catalysts have shown high activity and thermal stability in the tert-butylation of phenols and can be recovered and reused multiple times. google.com The autoxidation of 2,6-di-tert-butylphenol has been studied using cobalt Schiff base catalysts in CO₂-expanded liquids, which have been found to be remarkably effective reaction media. rsc.org The rates of oxidation in these systems are significantly higher than in neat organic solvents or supercritical CO₂ alone. rsc.org

The development of cooperative dual-catalysis systems is another promising frontier. For instance, a combination of a Lewis acid and a metal catalyst has been shown to be effective for the selective ortho-alkylation of phenols. acs.org This approach offers high atom- and step-economy while minimizing waste. acs.org A palladium-catalyzed dearomatization-rearomatization strategy has also been developed for the ortho-selective alkylation of phenols with primary alcohols, with water as the only byproduct. nih.gov

While there is no specific research detailing the combined reactivity of 2-tert-butylphenol and formic acid, the properties of each suggest potential for new discoveries. Formic acid is a known reducing agent and a source of hydrogen in catalytic transfer hydrogenation reactions. researchgate.net It is conceivable that in the presence of a suitable catalyst, formic acid could be used to reduce derivatives of 2-tert-butylphenol or to participate in other novel transformations. The acidic nature of formic acid could also play a role in catalyzing or influencing the outcome of reactions involving 2-tert-butylphenol. Further research is needed to explore these possibilities and to uncover any unique catalytic phenomena that may arise from the combination of these two versatile chemical compounds. The various catalyzed conversion paths of 2-tert-butylphenol, such as debutylation, are also an area of active research. researchgate.net

Q & A

Q. What are the standard methodologies for quantifying formic acid emissions from heritage materials like wood and paper?

Formic acid emissions are quantified using controlled chamber experiments under defined temperature (e.g., 23°C) and relative humidity (RH, e.g., 50%) conditions. Key steps include:

-

Active Sampling : Using Tenax TA® sorbent tubes to collect volatile organic compounds (VOCs) at 125 mL/min flow rates, followed by thermal desorption and GC/MS analysis .

-

Carboxylic Acid Analysis : Ion chromatography (IC) with a sodium hydroxide liquid absorber (0.1 M) to capture formic and acetic acids, achieving a limit of quantification (LOQ) of 5 µg/m³ .

-

Emission Rate Calculation : Area-specific emission rates (SERa) are derived using the formula:

where = chamber concentration (µg/m³), = air exchange rate (h⁻¹), and = material loading factor (m²/m³) .

Q. How do temperature and humidity influence formic acid emission rates from wood and paper?

- Temperature : Reducing temperature from 23°C to 10°C decreases emission rates by 2–4× due to slower molecular diffusion and reduced vapor pressure .

- Humidity : Lowering RH from 50% to 20% reduces emission rates by ≥2×, likely due to reduced hydrolysis of ester linkages in cellulose .

- Material-Specific Trends : Archaeological wood emits 145 µg/m²h⁻¹, while new softwood packaging emits 303 µg/m²h⁻¹ under standard conditions (23°C, 50% RH) .

Q. How can researchers distinguish between VOC sources (e.g., paper degradation vs. construction materials) in indoor environments?

- Compound Profiling : Acetic acid is the most abundant VOC in paper emissions but is non-specific, as it also originates from fiberboards, adhesives, and paints .

- Multi-Source Analysis : Use principal component analysis (PCA) to compare VOC profiles (e.g., 36 compounds detected in paper samples) against reference databases .

- Controlled Chamber Studies : Isolate materials (e.g., aged paper vs. new wood) to establish baseline emission signatures .

Advanced Research Questions

Q. How should researchers address contradictions in emission rate data across studies (e.g., Smedemark vs. Risholm-Sundman)?

- Normalization : Report both area-specific (SERa) and mass-specific (SERm) emission rates. For example, paper SERm ranges from 887 ng/g⁻¹h⁻¹ (cotton paper) to 4,820 ng/g⁻¹h⁻¹ (wood pulp) .

- Contextual Factors : Account for material aging (e.g., PEG-treated archaeological wood) and pretreatment methods (e.g., freeze-drying) that alter emission kinetics .

- Inter-Laboratory Calibration : Adhere to ISO 16000-6 standards for VOC sampling and DIN ISO 307 for viscosity measurements to ensure reproducibility .

Q. What experimental designs are optimal for studying synergistic effects of temperature, humidity, and material composition on formic acid emissions?

- Factorial Design : Test combinations of temperature (10°C, 23°C), RH (20%, 50%), and material types (e.g., cellulose acetate films, archaeological wood) .

- Long-Term Monitoring : Use semi-passive climate-controlled storage rooms (e.g., 3,200 m³ archival collections) to validate lab-scale predictions under real-world conditions .

- Multi-Analyte Detection : Couple IC with proton-transfer-reaction mass spectrometry (PTR-MS) for real-time monitoring of formic acid and co-emitted VOCs .

Q. How can researchers optimize analytical sensitivity for trace-level formic acid quantification in complex matrices?

- Derivatization : Use pentafluorobenzyl bromide to enhance GC/MS detection limits for formic acid in sub-µg/m³ ranges .

- Microextraction : Apply headspace solid-phase microextraction (HS-SPME) with Carboxen/polydimethylsiloxane fibers for non-destructive sampling of heritage materials .

- Data Validation : Cross-validate results using IC (for carboxylic acids) and TD-GC/MS (for VOCs) to minimize false positives .

Methodological Recommendations

- Storage Optimization : Separate high-emission materials (e.g., cellulose acetate films) from sensitive collections to reduce formic acid deposition .

- Field Validation : Compare lab-derived SERa values with in-situ measurements in archival buildings (e.g., Royal Library, Denmark) to assess predictive accuracy .

- Advanced Modeling : Use gas-phase mass transfer models (e.g., Sparks et al., 1996) to simulate VOC dispersion in multi-zone storage environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.